Differential Cytotoxicity in Human Cancer Cell Lines
Stigmasta-4,22-dien-3-one demonstrates measurable cytotoxicity against human HT1080 fibrosarcoma cells with an IC50 of 0.3 mM, whereas unmodified stigmasterol exhibits no detectable cytotoxic activity (EC50 > 250 µM) across multiple human cancer cell lines including MCF-7, HCC70, and non-tumorigenic MCF-12A mammary epithelial cells [1]. This divergence in activity is attributable to the C3 oxidation state and Δ4 double bond in stigmasta-4,22-dien-3-one, which are absent in stigmasterol (a 3β-hydroxy-Δ5,22-steroid) [2].
| Evidence Dimension | Cytotoxicity against human cancer cell lines |
|---|---|
| Target Compound Data | IC50 = 0.3 mM (HT1080 human fibrosarcoma cells) |
| Comparator Or Baseline | Stigmasterol: EC50 > 250 µM (MCF-7, HCC70, MCF-12A cells) — no detectable cytotoxicity |
| Quantified Difference | Target compound is cytotoxic at sub-millimolar concentrations; comparator is non-cytotoxic across all tested cell lines |
| Conditions | Target: HT1080 cell line (in vitro); Comparator: Resazurin assay, MCF-7, HCC70, MCF-12A cell lines |
Why This Matters
This differential cytotoxicity profile establishes stigmasta-4,22-dien-3-one as a distinct research tool for studying oxidation-state-dependent anticancer mechanisms, whereas stigmasterol is unsuitable for such applications.
- [1] Dube NP, et al. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells. BMC Complement Med Ther, 2023, 23: 316. View Source
- [2] Sandjo LP, Rincheval V, Ngadjui BT, Kirsch G. Two different oxidation reactions of stigmasterol. Socolar. View Source
